Nepitrin

Catalog No.
S537009
CAS No.
569-90-4
M.F
C22H22O12
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nepitrin

CAS Number

569-90-4

Product Name

Nepitrin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

DMXHXBGUNHLMQO-IWLDQSELSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)=C(OC)C(O)=C13

Solubility

Soluble in DMSO

Synonyms

5,3',4'-trihydroxy-6-methoxyflavone, 6-methoxy-luteolin 7-glucoside, 6-methoxyluteolin 7-glucoside, nepitrin

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound Nepitrin is 478.1111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Luteolin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Inflammatory Action

Flavonoid Metabolites in Hemerocallis citrina

Aryl Hydrocarbon Receptor Activation

Protection Against Thermal Oxidation

Pigment Accumulation in Alpinia Flowers

Antiamnesic Effects

Nepitrin, chemically known as 5,3′,4′-trihydroxy-6-methoxy flavone, is a flavonoid primarily isolated from the plant Nepeta hindostana. This compound is recognized for its structural complexity and potential therapeutic properties. Nepitrin exhibits a unique arrangement of hydroxyl and methoxy groups that contribute to its biological activity, making it a subject of interest in pharmacological research.

Typical of flavonoids, including:

  • Hydroxylation: The presence of hydroxyl groups allows for hydrogen bonding and reactivity with electrophiles.
  • Methylation: The methoxy group can undergo demethylation under specific conditions, altering its reactivity.
  • Oxidation: Nepitrin can be oxidized to form quinones, which may exhibit different biological activities.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Nepitrin demonstrates significant biological activities, including:

  • Anti-inflammatory Effects: Studies indicate that nepitrin inhibits carrageenin-induced edema and yeast-induced fever in animal models, suggesting its potential as an anti-inflammatory agent .
  • Anti-atherogenic Properties: It acts on peroxisome proliferator-activated receptor alpha (PPAR-α), reducing lipid levels and regenerating damaged cells .
  • Neuroprotective Effects: Research shows that nepitrin has antiamnesic properties, potentially aiding in memory improvement by inhibiting acetylcholinesterase activity .

Nepitrin can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting nepitrin from Nepeta hindostana using solvents like ethanol or methanol.
  • Chemical Synthesis: Nepitrin can also be synthesized via multi-step organic reactions involving flavonoid precursors. This includes methods such as:
    • Condensation Reactions: Utilizing phenolic compounds and aldehydes.
    • Methylation Reactions: Introducing methoxy groups through methylating agents.

Research on the interactions of nepitrin with other biological molecules indicates:

  • Protein Binding: Nepitrin shows affinity for binding to certain proteins involved in inflammation and lipid metabolism, enhancing its therapeutic potential.
  • Synergistic Effects: When combined with other flavonoids or compounds, nepitrin may exhibit enhanced biological activity, suggesting possible synergistic effects that could be beneficial in therapeutic formulations .

Nepitrin shares structural similarities with other flavonoids but possesses unique features that distinguish it:

Compound NameStructure CharacteristicsUnique Features
Quercetin3-hydroxyflavoneStrong antioxidant properties
Luteolin3′,4′,5-trihydroxyflavoneAnti-cancer properties
RutinQuercetin 3-rutinosideEnhances vitamin C absorption
Apigenin4′,5,7-trihydroxyflavoneAnti-inflammatory and anti-cancer effects

Nepitrin's unique combination of hydroxyl and methoxy groups contributes to its specific biological activities, setting it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

478.11112613 g/mol

Monoisotopic Mass

478.11112613 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

252 - 256 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S9ZMJ20NUO

Other CAS

569-90-4

Wikipedia

Nepitrin

Dates

Last modified: 08-15-2023
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5: Karim N, Khan I, Abdelhalim A, Abdel-Halim H, Hanrahan JR. Molecular docking and antiamnesic effects of nepitrin isolated from Rosmarinus officinalis on scopolamine-induced memory impairment in mice. Biomed Pharmacother. 2017 Dec;96:700-709. doi: 10.1016/j.biopha.2017.09.121. Epub 2017 Nov 6. PubMed PMID: 29040957.
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14: Monsef-Esfahani HR, Hajiaghaee R, Shahverdi AR, Khorramizadeh MR, Amini M. Flavonoids, cinnamic acid and phenyl propanoid from aerial parts of Scrophularia striata. Pharm Biol. 2010 Mar;48(3):333-6. doi: 10.3109/13880200903133829. PubMed PMID: 20645822.
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